molecular formula C17H28N2 B13866720 2-(2-Ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine

2-(2-Ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine

Katalognummer: B13866720
Molekulargewicht: 260.4 g/mol
InChI-Schlüssel: MAGDRBYOEYSPFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine is a complex organic compound with a unique structure It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylbutylamine with 4,4-dimethyl-1,3-dihydroisoquinoline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethylbutylamine: A simpler amine with similar structural features.

    4,4-Dimethyl-1,3-dihydroisoquinoline: The parent isoquinoline compound.

    Quinoline Derivatives: Compounds with similar aromatic structures.

Uniqueness

2-(2-Ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C17H28N2

Molekulargewicht

260.4 g/mol

IUPAC-Name

2-(2-ethylbutyl)-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine

InChI

InChI=1S/C17H28N2/c1-5-13(6-2)10-19-11-14-9-15(18)7-8-16(14)17(3,4)12-19/h7-9,13H,5-6,10-12,18H2,1-4H3

InChI-Schlüssel

MAGDRBYOEYSPFV-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)CN1CC2=C(C=CC(=C2)N)C(C1)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.